molecular formula C₁₅H₂₀N₂O B1144504 (±)-Thermopsine CAS No. 890936-69-3

(±)-Thermopsine

Cat. No. B1144504
CAS RN: 890936-69-3
M. Wt: 244.33
InChI Key:
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Description

Synthesis Analysis

This would detail how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .


Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and what products are formed .


Physical And Chemical Properties Analysis

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Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (±)-Thermopsine involves the construction of the pyrrolizidine ring system and the introduction of the hydroxyl and methyl groups at specific positions. The key steps include the formation of the pyrrolizidine ring through a cycloaddition reaction and the subsequent functionalization of the ring through various chemical transformations.", "Starting Materials": [ "L-proline", "2-bromo-1-phenylethanone", "methylmagnesium bromide", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "sodium methoxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone from L-proline", "a. L-proline is converted to its N-carboxyanhydride by reacting with acetic anhydride.", "b. The resulting N-carboxyanhydride is treated with 2-bromo-1-phenylethanone in the presence of sodium bicarbonate to yield 2-bromo-1-phenylethanone.", "Step 2: Synthesis of pyrrolizidine ring system", "a. 2-bromo-1-phenylethanone is treated with methylmagnesium bromide to form the corresponding Grignard reagent.", "b. The Grignard reagent is reacted with acetic acid to yield the corresponding ketone.", "c. The ketone is then treated with sodium borohydride to yield the corresponding alcohol.", "d. The alcohol is reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "e. The hydrochloride salt is treated with sodium hydroxide to form the corresponding free base.", "f. The free base is reacted with methyl iodide to yield the corresponding N-methylpyrrolizidine.", "Step 3: Functionalization of pyrrolizidine ring system", "a. N-methylpyrrolizidine is treated with sodium methoxide to form the corresponding methoxide salt.", "b. The methoxide salt is reacted with acetic anhydride to yield the corresponding acetate.", "c. The acetate is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "d. The hydrochloride salt is treated with sodium bicarbonate to form the corresponding free base.", "e. The free base is reacted with methyl iodide to yield (±)-Thermopsine." ] }

CAS RN

890936-69-3

Product Name

(±)-Thermopsine

Molecular Formula

C₁₅H₂₀N₂O

Molecular Weight

244.33

synonyms

(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one

Origin of Product

United States

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